2-(Benzyloxy)-1-bromo-4-fluorobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-4-fluorobenzene, commonly referred to as BFB, is an aromatic compound with a wide range of applications in the scientific and industrial communities. It is a colorless, volatile liquid with a sweet odor and is soluble in most organic solvents. BFB is used in many different areas, including organic synthesis, pharmaceuticals, and materials science. The purpose of
Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
“2-(Benzyloxy)-1-bromo-4-fluorobenzene” can be used in the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose . This compound can deliver the active reagent in situ, which is beneficial for the synthesis of benzyl ethers and esters .
Preparation of Sequential Polypeptides
This compound is used in the preparation of sequential polypeptides . Polypeptides have a wide range of applications in biological research and drug development.
Synthesis of Multidentate Chelating Ligands
“2-(Benzyloxy)-1-bromo-4-fluorobenzene” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.
Pharmaceutical Research
This compound is used in pharmaceutical research . It can act as a pharmaceutical intermediate, which means it can be used in the synthesis of various pharmaceutical drugs .
UV-Induced Benzyloxy Rotamerization
A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound was found to undergo UV-induced conformational changes in a benzyloxy fragment for a matrix-isolated compound . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .
Synthesis of (S)-2-(benzyloxy)propanal
The synthesis of (S)-2-(benzyloxy)propanal has been approached through various methods. One notable method involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to (S)-2-(benzyloxy)propanal.
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, benzyl chloride, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle chemicals with care and use appropriate personal protective equipment.
properties
IUPAC Name |
1-bromo-4-fluoro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598220 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
CAS RN |
202857-88-3 | |
Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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